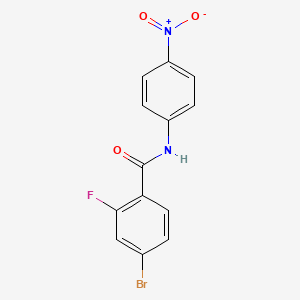

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide

描述

4-Bromo-2-fluoro-N-(4-nitrophenyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the para position, a fluorine atom at the ortho position of the benzoyl ring, and a nitro-substituted aniline moiety. Its synthesis typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 4-nitroaniline in acetonitrile under reflux conditions, analogous to methods reported for structurally related benzamides . The presence of electron-withdrawing groups (Br, F, NO₂) confers distinct electronic and steric properties, impacting its reactivity, crystallinity, and biological activity.

属性

IUPAC Name |

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFBPSJIOVSKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4-bromo-2-fluorobenzonitrile with 4-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

化学反应分析

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

科学研究应用

Synthesis and Characterization

The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. The compound can be synthesized through the bromination of 2-fluoro-N-(4-nitrophenyl)benzamide, followed by purification processes such as recrystallization or chromatography.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Bromination | Bromine, Acetic Acid | 4-Bromo-2-fluoro-N-(4-nitrophenyl)benzamide |

| 2 | Purification | Recrystallization | Pure 4-Bromo-2-fluoro-N-(4-nitrophenyl)benzamide |

Anticancer Properties

Research indicates that compounds similar to 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide exhibit significant anticancer activity. Studies have shown that derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation.

Case Study:

In vitro studies demonstrated that similar compounds effectively reduced the viability of human breast cancer cells (MCF7), suggesting potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

| Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

Material Science Applications

In addition to its biological significance, this compound can be utilized in material science for developing new polymers and coatings due to its unique chemical structure. Its fluorinated nature enhances thermal stability and chemical resistance, making it suitable for high-performance applications.

作用机制

The mechanism of action of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Key Observations :

- The bromine and fluorine substituents in the target compound increase molecular weight and polarizability compared to non-halogenated analogs like N-(4-nitrophenyl)benzamide.

- The nitro group at the para position on the aniline ring (vs. ortho in compound I) may enhance resonance stabilization and alter hydrogen-bonding patterns .

- Crystal packing in halogenated benzamides often involves C–H⋯X (X = Br, F) interactions, which are absent in non-halogenated derivatives .

Key Observations :

- Halogen substituents (Br, F, Cl) reduce solubility in polar solvents compared to alkoxy or hydroxy groups (e.g., 3e in has higher solubility due to a tetradecyloxy chain).

- The nitro group at the para position enhances thermal stability, as seen in the high melting points of nitro-substituted benzamides .

生物活性

4-Bromo-2-fluoro-N-(4-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide can be represented as follows:

- Molecular Formula : C13H10BrFNO3

- CAS Number : 391223-26-0

The presence of bromine, fluorine, and nitro groups in its structure contributes to its unique chemical properties and biological activity.

The biological activity of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Specifically, it has been noted to affect the G0/G1 phase of the cell cycle, leading to reduced proliferation rates in cancer cells .

- Targeting Specific Pathways : The compound may interact with critical signaling pathways such as the PI3K/AKT pathway, which is often aberrantly activated in cancer. This interaction can lead to decreased tumor growth and enhanced sensitivity to other therapeutic agents .

- Antimicrobial Activity : Preliminary studies suggest that 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases .

Anticancer Activity

Recent research has highlighted the anticancer potential of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound showed significant cytotoxicity against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). For instance, one study reported an IC50 value of 1.86 ± 0.35 μM against HepG2 cells .

- Mechanistic Insights : Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis rates in MDA-MB-231 breast cancer cells, suggesting that it may activate apoptotic pathways effectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Testing : Studies have reported promising antibacterial and antifungal activities against various pathogens. The structural characteristics of the compound appear to enhance its interaction with microbial targets, although specific mechanisms remain under investigation .

Data Tables

| Activity | Cell Line/Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 1.86 ± 0.35 | |

| Anticancer | A549 | 2.44 ± 0.55 | |

| Antimicrobial | Various bacteria | TBD |

Case Studies

- Case Study on Anticancer Efficacy : A study synthesized several amide derivatives related to 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide and evaluated their anticancer efficacy through cytological experiments. The results indicated that modifications at the 4-position significantly influenced antiproliferative activity, with nitro substitutions yielding the best outcomes .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of similar compounds within the same class, highlighting potential applications in treating bacterial infections due to their effective binding interactions with microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。